5-Fluoro-1-methylpiperidin-3-one
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Overview
Description
5-Fluoro-1-methylpiperidin-3-one is a fluorinated piperidinone derivative. Piperidinones are a class of compounds that contain a six-membered ring with one nitrogen atom and a ketone group. The fluorine atom in this compound adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylpiperidin-3-one typically involves the fluorination of a piperidinone precursor. One common method is the reaction of 1-methylpiperidin-3-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methylpiperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Fluoro-1-methylpiperidin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methylpiperidin-3-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-3-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-2-methylpiperidin-3-one: Similar structure but with a different substitution pattern, leading to variations in reactivity and activity.
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
5-fluoro-1-methylpiperidin-3-one |
InChI |
InChI=1S/C6H10FNO/c1-8-3-5(7)2-6(9)4-8/h5H,2-4H2,1H3 |
InChI Key |
NVKSDTXAVMKHCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(=O)C1)F |
Origin of Product |
United States |
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